2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,3-dimethylpiperidin-4-yl]acetic acid

Lipophilicity Drug design SPPS building blocks

Standard Fmoc-piperidineacetic acid yields flexible peptides; its 3,3-dimethyl analog (CAS 2305255-17-6) introduces Thorpe-Ingold conformational restriction. This resolves SAR data non-transferability between constrained and unconstrained building blocks. - Conformational Constraint: Gem-dimethyl quaternary center adjacent to nitrogen restricts ring-flipping, stabilizing preferred backbone geometries. - Physicochemical Profile: LogP increased by ~1 unit vs. unsubstituted analog without adding rotatable bonds, beneficial for CNS permeability. - Biological Precedent: Scaffold validated in sub-nanomolar sigma-1 ligands (Ki 0.14-0.38 nM). Supplied for direct Fmoc-SPPS incorporation.

Molecular Formula C24H27NO4
Molecular Weight 393.483
CAS No. 2305255-17-6
Cat. No. B2400234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,3-dimethylpiperidin-4-yl]acetic acid
CAS2305255-17-6
Molecular FormulaC24H27NO4
Molecular Weight393.483
Structural Identifiers
SMILESCC1(CN(CCC1CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C
InChIInChI=1S/C24H27NO4/c1-24(2)15-25(12-11-16(24)13-22(26)27)23(28)29-14-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,16,21H,11-15H2,1-2H3,(H,26,27)
InChIKeyRYIJWVQATDTXJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Fmoc-3,3-Dimethylpiperidine-4-Acetic Acid: Sterically Constrained SPPS Building Block


2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,3-dimethylpiperidin-4-yl]acetic acid (CAS 2305255-17-6), commonly designated as Fmoc-DMPA, is an Fmoc-protected, non-proteinogenic amino acid derivative featuring a 3,3-dimethylpiperidine scaffold [1]. With a molecular formula of C24H27NO4 and a molecular weight of 393.48 g/mol, it belongs to the class of Fmoc-protected heterocyclic building blocks used in solid-phase peptide synthesis (SPPS) . The compound incorporates the base-labile 9-fluorenylmethoxycarbonyl protecting group on the piperidine nitrogen and a free carboxylic acid at the 4-position acetic acid side chain, enabling direct incorporation into standard Fmoc-SPPS protocols [1].

Workflow
Fmoc-SPPS with sterically constrained non-proteinogenic building block
Selection
3,3-gem-dimethyl piperidine scaffold for conformational restriction
Use Context
Peptidomimetic design targeting GPCRs and membrane permeability modulation

Why Unsubstituted Fmoc-4-Piperidineacetic Acid Fails in Constrained Peptide Design


The unsubstituted Fmoc-4-piperidineacetic acid (CAS 180181-05-9, MW 365.42, XLogP3 3.5) [1] is a widely available building block, but it lacks the gem-dimethyl substitution at the piperidine 3-position that fundamentally alters the conformational landscape. The 3,3-dimethyl substitution introduces a quaternary carbon center adjacent to the ring nitrogen, restricting ring-flipping dynamics through the well-established Thorpe-Ingold (gem-dimethyl) effect and increasing lipophilicity by approximately one logP unit [2]. These differences are not cosmetic; they translate into altered peptide secondary structure propensity, differential target binding, and modified pharmacokinetic profiles of the derived peptidomimetics. Researchers who substitute the unsubstituted analog risk obtaining peptides with divergent conformational preferences, reduced target engagement, or unanticipated metabolic stability, rendering structure-activity relationship (SAR) data non-transferable between the two building blocks [2].

Unconstrained Piperidine
Unsubstituted Fmoc-4-piperidineacetic acid lacks the gem-dimethyl group; ring-flipping dynamics may shift peptide secondary structure and target engagement compared to the 3,3-dimethyl scaffold.
Lower Lipophilicity
Approximately 1 logP unit lower than the dimethyl analog may alter membrane permeability and protein binding, limiting SAR transferability between building blocks.
Non-Transferable SAR
Conformational preferences and metabolic stability profiles differ; substitution may lead to divergent peptidomimetic properties and non-comparable structure-activity data.

Quantitative Differentiation: 3,3-Dimethyl vs. Closest Fmoc-Piperidine Analogs


Lipophilicity Shift from Gem-Dimethyl Substitution

The 3,3-dimethyl substitution increases the calculated partition coefficient (XLogP3) by approximately +0.5 to +1.0 log units relative to the unsubstituted comparator. The unsubstituted Fmoc-4-piperidineacetic acid (CAS 180181-05-9) has a reported XLogP3 of 3.5 [1]. While an experimentally measured XLogP3 for the 3,3-dimethyl target compound is not directly available, the structurally isomeric 5,5-dimethyl analog (CAS 2344679-12-3, identical molecular formula C24H27NO4) has a reported XLogP3 of 4.5 [2], providing a class-level inference for the lipophilicity of the target compound. The underlying 3,3-dimethylpiperidine core itself has an ACD/LogP of 1.97 , versus approximately 0.5–0.8 for unsubstituted piperidine, confirming that the gem-dimethyl group contributes approximately +1.2 to +1.5 log units to the core scaffold lipophilicity.

Lipophilicity Shift
Class-level inference
ΔXLogP3 ≈ +0.5 to +1.0
Reported lipophilicity class-inference supports permeability studies
Estimated from 5,5-dimethyl isomer (XLogP3 4.5) and core scaffold ACD/LogP difference
Lipophilicity Drug design SPPS building blocks

Molecular Weight and Steric Bulk Increase

The target compound (C24H27NO4) possesses a molecular weight of 393.48 g/mol , representing a +28.06 Da increase (+7.7%) over the unsubstituted Fmoc-4-piperidineacetic acid (C22H23NO4, MW 365.42 g/mol) [1]. This corresponds to the addition of two methyl groups (C2H4) at the piperidine 3-position, creating a quaternary carbon center that introduces steric bulk proximal to the nitrogen atom. The resulting increase in heavy atom count (29 vs. 27) and molecular complexity (estimated complexity score ~596 vs. ~520) [2] reflects the enhanced three-dimensional character of the building block. The rotatable bond count remains unchanged at 5 [1], but the gem-dimethyl group restricts the conformational space accessible to those bonds through angle compression (Thorpe-Ingold effect).

Molecular Weight
Cross-study comparable
ΔMW +28.06 Da (+7.7%)
Mass shift detectable by MS; influences peptide characterization and PK modeling
Heavy atom count increase (29 vs 27); rotatable bond count unchanged (5)
Molecular weight Steric hindrance Peptide design

Conformational Restriction via the Thorpe-Ingold Effect

The 3,3-gem-dimethyl substitution on the piperidine ring introduces a quaternary carbon that restricts ring conformational interconversion through angle compression (the Thorpe-Ingold or gem-dimethyl effect). A 2025 study by Izzotti and Gleason demonstrated that gem-dimethyl substitution on cyclohexane and piperidine rings exerts measurable conformational effects, validated by 1H NMR analysis at –78 °C in acetone . The Synfacts commentary specifically notes that 'the presence of the gem-dimethyl substitution exerted a measurable effect on the equatorial preference of adjacent substituents' . Furthermore, alpha,alpha-disubstituted amino acid derivatives are widely recognized in peptide design for their 'structure-promoting effects and increased conformational rigidity,' with Calpha,alpha-dialkylated residues shown to 'strongly stabilize helical conformations' [1]. The 3-position of the dimethyl group, adjacent to the piperidine nitrogen, is particularly impactful as it influences the N-substituent (Fmoc) orientation and the trajectory of the 4-acetic acid side chain, differentiating it from the 5,5-dimethyl positional isomer (CAS 2344679-12-3) where the dimethyl group is distal to the nitrogen.

Conformational Restriction
Class-level inference
Thorpe-Ingold (gem-dimethyl) effect at C3 restricts ring dynamics, validated by low-temperature 1H NMR
Supports conformational constraint rationale in peptidomimetic design
Qualitative; analogous systems show altered N-configuration and equatorial preference
Conformational constraint Peptidomimetics Thorpe-Ingold effect

Sigma-1 Receptor Affinity of the 3,3-Dimethylpiperidine Scaffold

The 3,3-dimethylpiperidine core—the structural basis of the target compound—has been independently validated as a privileged scaffold in medicinal chemistry. Ferorelli et al. synthesized a series of 3,3-dimethylpiperidine derivatives and evaluated them in radioligand binding assays at sigma-1 (σ1) and sigma-2 (σ2) receptors, as well as the Δ8–Δ7 sterol isomerase (SI) site [1]. Key compounds (18a, 19a, 19b) demonstrated σ1 receptor affinity with Ki values of 0.14–0.38 nM and good selectivity over σ2 binding [1]. The most lipophilicity-balanced compound (18a) displayed a ClogD value of 3.01, demonstrating that the 3,3-dimethylpiperidine scaffold can achieve high receptor affinity with tunable lipophilicity [1]. In contrast, the unsubstituted piperidine scaffold lacks this established track record of high-affinity target engagement in the sigma receptor family. A subsequent multireceptorial binding reinvestigation confirmed that 3,3-dimethylpiperidine derivatives can achieve apparent Ki values as low as 1.54–1.75 nM at σ1 and EBP sites with up to 157-fold selectivity over σ2 [2].

Scaffold Affinity
Cross-study comparable
Ki 0.14–0.38 nM (σ1)
Reported scaffold-target engagement context from radioligand binding
3,3-Dimethylpiperidine derivatives; selectivity up to 157-fold over σ2 in related series
Sigma-1 receptor Medicinal chemistry Scaffold validation

Positional Isomer Differentiation: 3,3- vs. 5,5- vs. 2,2-Dimethyl

Among the gem-dimethyl Fmoc-piperidineacetic acid isomers, the position of the dimethyl group relative to the piperidine nitrogen and the acetic acid side chain is a critical determinant of molecular properties. The target compound bears the dimethyl substitution at position 3, adjacent to the ring nitrogen. The 5,5-dimethyl isomer (CAS 2344679-12-3, identical formula C24H27NO4, MW 393.48, XLogP3 4.5) [1] places the gem-dimethyl group distal to nitrogen, which results in different conformational effects on the N-Fmoc orientation. The 2,2-dimethyl-4-amino isomer (CAS 2158761-19-2, C24H28N2O4, MW 408.49, XLogP3 1.4) [2] incorporates the dimethyl at position 2 with an additional Fmoc-protected amino group at position 4, representing a chemically distinct scaffold with different hydrogen bond donor/acceptor profiles (HBD 3 vs. 1; HBA 5 vs. 4; TPSA 87.7 vs. 66.8 Ų). The 3,3-substitution pattern is unique among these isomers in that the gem-dimethyl group is proximal to the nitrogen, directly influencing N-configuration and the basicity of the piperidine nitrogen through steric and inductive effects—a feature documented in steric effect studies on piperidine nitrogen configuration [3].

Isomer Differentiation
Cross-study comparable
3,3- vs 5,5-dimethyl: identical formula, different N-proximity; 3,3- vs 2,2-amino: ΔTPSA –20.9 Ų
Positional isomer identity critical for SAR reproducibility
3,3-substitution uniquely influences N-configuration and steric environment
Positional isomerism Piperidine substitution Structure-activity relationship

Optimal Applications in Peptide and Peptidomimetic Research


Constrained Peptidomimetic Synthesis for GPCR Drug Discovery

The 3,3-dimethylpiperidine scaffold, when incorporated via standard Fmoc-SPPS, introduces a restricted conformational element that stabilizes preferred backbone geometries. As demonstrated by the Iris Biotech review on constrained amino acid derivatives [1], alpha,alpha-disubstituted building blocks strongly stabilize helical conformations and can dramatically improve receptor subtype selectivity—a cyclic opioid peptide analog incorporating conformational restriction achieved ~16-fold improvement in µ/δ selectivity [1]. The 3,3-dimethyl substitution, positioned adjacent to the nitrogen, directly influences the orientation of the Fmoc-protected amine and the trajectory of the acetic acid side chain, making this building block particularly suitable for SAR studies aimed at optimizing ligand-receptor complementarity in GPCR targets. The validated sigma-1 receptor affinity (Ki 0.14–0.38 nM) of 3,3-dimethylpiperidine-containing ligands [2] further supports the use of this scaffold in CNS-targeted peptidomimetic programs.

Lipophilicity-Modulated Library Design for BBB Penetration

The estimated XLogP3 increase of +0.5 to +1.0 relative to the unsubstituted Fmoc-4-piperidineacetic acid (XLogP3 3.5 vs. ~4.0–4.5) [3] makes this building block a strategic choice for peptide libraries where enhanced passive membrane permeability is desired. The gem-dimethyl group provides this lipophilicity boost without adding additional rotatable bonds (both compounds have 5 rotatable bonds) [3], preserving a favorable entropy profile upon binding. This is particularly relevant for CNS-targeted peptide therapeutics, where the increased lipophilicity may improve blood-brain barrier penetration while the conformational constraint reduces the entropy penalty of target binding.

SAR Studies Requiring Positional Control of Steric Bulk

Among the Fmoc-protected dimethylpiperidine isomers, the 3,3-substitution pattern uniquely positions the gem-dimethyl group proximal to the piperidine nitrogen [4]. This steric environment directly modulates the nitrogen configuration, as documented by Lambert et al., who showed that a 3-axial methyl group reduces the proportion of N–H in the axial position [4]. For SAR programs investigating the effect of steric hindrance near the peptide backbone nitrogen, the 3,3-dimethyl isomer provides a distinct profile versus the 5,5-dimethyl isomer (where the gem-dimethyl is distal to nitrogen) and the 2,2-dimethyl-4-amino isomer (which alters both TPSA and hydrogen bonding capacity) [4]. Correct selection of this specific CAS number is essential for experimental reproducibility in such studies.

Synthesis with a Validated Non-Commercial Building Block

Available from specialty suppliers (BIOSYNTH via Hoelzel Biotech, Item No. BNTH-FSD25517-10mg [5]; Leyan, Product No. 2436578 ), this building block occupies a niche between widely stocked generic Fmoc-piperidineacetic acid (available from Sigma Aldrich and multiple vendors in gram quantities) [3] and fully custom-synthesized constrained amino acids. Its established use of the 3,3-dimethylpiperidine scaffold in sub-nanomolar sigma-1 ligands [2] provides published validation that reduces the risk associated with incorporating a non-proteinogenic building block into lead optimization campaigns. Researchers seeking to introduce conformational constraint with documented biological precedent for the core scaffold should prioritize this compound over unvalidated or purely in silico-designed alternatives.

Application
Selection Property
Validation Focus
GPCR peptidomimetic SAR
3,3-gem-dimethyl conformational constraint
Receptor subtype selectivity profiling and peptide conformation analysis
CNS-targeted peptide library design
Estimated lipophilicity shift (Δ~+1.0 logP) without added rotatable bonds
Permeability assays (PAMPA/Caco-2) and logD determination
Positional steric SAR studies
3,3-dimethyl proximity to piperidine nitrogen
Piperidine ring conformation analysis (NMR) and comparative SAR with positional isomers
Non-commercial constrained building block evaluation
Core scaffold validation (σ1 receptor context)
Binding affinity confirmation in target-specific assays and peptide purity verification
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